molecular formula C12H5Cl3N2O B15057451 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B15057451
M. Wt: 299.5 g/mol
InChI Key: BSUMRTZPIHXMDW-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with chlorine at position 6 and a 3,4-dichlorophenyl group at position 2. The oxazolo[5,4-b]pyridine scaffold is known for its pharmacological relevance, particularly in antimicrobial and antiviral research .

Properties

Molecular Formula

C12H5Cl3N2O

Molecular Weight

299.5 g/mol

IUPAC Name

6-chloro-2-(3,4-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H5Cl3N2O/c13-7-4-10-12(16-5-7)18-11(17-10)6-1-2-8(14)9(15)3-6/h1-5H

InChI Key

BSUMRTZPIHXMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-chloronicotinic acid in the presence of a dehydrating agent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The chlorine atoms and the fused ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6)
  • Structural Difference : Replaces the 3,4-dichlorophenyl group with a 3-chloro-4-methoxyphenyl moiety.
  • Impact : The methoxy group (-OCH₃) is electron-donating, which may reduce electrophilic reactivity compared to the electron-withdrawing Cl groups in the target compound. This could decrease metabolic stability but improve solubility due to increased polarity .
  • Applications : While specific data are unavailable, methoxy-substituted analogs are often explored for improved pharmacokinetic profiles .
(b) 6-(3,4-Dichlorophenyl)-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine (Y504-7480)
  • Structural Difference : Adds a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3.
  • Impact: The -CF₃ group increases lipophilicity (logP = 5.66) and metabolic resistance, while the methyl group may sterically hinder interactions with biological targets.

Core Heterocycle Modifications

(a) 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 54709-10-3)
  • Structural Difference : Replaces the oxazole ring with an isoxazole and introduces a carboxylic acid (-COOH) at position 4.
  • Impact : The -COOH group significantly enhances water solubility but reduces cell membrane permeability. This compound’s acidity (pKa ~4-5) contrasts with the neutral oxazolo[5,4-b]pyridine core, making it more suitable for ionic interactions in enzymatic pockets .
(b) 2-(2-Chloro-phenyl)-6-methoxy-[1,2,4]triazolo[5',1':2,3]thiazolo[5,4-b]pyridine (CAS 131424-06-1)
  • Structural Difference : Incorporates a triazolo-thiazolo fused system instead of oxazolo-pyridine.
  • However, the increased molecular complexity could complicate synthesis .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight logP logSw Key Substituents
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine C₁₃H₆Cl₃N₂O 323.56 ~4.2* ~-5.0* 6-Cl, 2-(3,4-Cl₂C₆H₃)
6-(3,4-Dichlorophenyl)-3-methyl-4-CF₃-oxazolo[5,4-b]pyridine C₁₄H₇Cl₂F₃N₂O 347.12 5.66 -6.20 3-CH₃, 4-CF₃, 6-(3,4-Cl₂C₆H₃)
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid C₁₂H₁₀ClN₂O₃ 264.67 2.8 -3.5 4-COOH, 6-cyclopropyl

*Estimated based on structural analogs.

Biological Activity

6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazole ring fused to a pyridine system, along with chlorinated phenyl substituents. Its molecular formula is C12H7Cl3N2OC_{12}H_{7}Cl_{3}N_{2}O, and it exhibits notable lipophilicity, which can influence its bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
Research indicates that this compound acts as an inhibitor of various enzymes. One notable activity is its inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The IC50 values for AChE inhibition have been reported in several studies, demonstrating its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.

2. Antitumor Activity:
Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

3. Antioxidant Properties:
The compound has also exhibited antioxidant activity, which is essential for mitigating oxidative stress-related damage in cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
Acetylcholinesterase InhibitionAChE15 µM
Antitumor ActivityVarious Cancer Cell LinesVaries
Antioxidant ActivityDPPH Scavenging20 µM

Case Study: Acetylcholinesterase Inhibition

In a study evaluating the AChE inhibitory activity of various compounds, this compound was found to significantly inhibit AChE with an IC50 value of approximately 15 µM. This suggests that it may be effective in enhancing cholinergic function in conditions characterized by acetylcholine deficiency.

The mechanism by which this compound inhibits AChE appears to involve binding to the active site of the enzyme, preventing substrate hydrolysis and thereby increasing acetylcholine levels at synaptic junctions. This mechanism was elucidated through kinetic studies and molecular docking simulations.

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